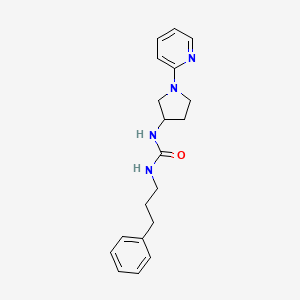

1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Description

1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a urea derivative featuring a 3-phenylpropyl chain and a pyrrolidine ring substituted with a pyridin-2-yl group. Urea derivatives are widely explored in medicinal chemistry due to their ability to act as hydrogen bond donors/acceptors, enhancing interactions with biological targets such as kinases or GPCRs. The pyridine moiety in this compound may improve solubility or binding specificity compared to purely aliphatic analogs.

Properties

IUPAC Name |

1-(3-phenylpropyl)-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O/c24-19(21-13-6-9-16-7-2-1-3-8-16)22-17-11-14-23(15-17)18-10-4-5-12-20-18/h1-5,7-8,10,12,17H,6,9,11,13-15H2,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGCKGYLJOOQMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidinyl and pyridinyl intermediates, followed by their coupling with a phenylpropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the molecule under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, or halides in solvents such as ethanol or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The closest structural analog referenced in the evidence is 1-phenyl-3-(1-((5-(1H-indol-4-yl)-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methyl)piperidin-4-yl)urea (Compound 31) . Below is a comparative analysis:

Substituent Effects on Bioactivity: The pyridin-2-yl group in the target compound may enhance binding to metal ions or polar pockets in enzymes due to its aromaticity and lone pair on nitrogen. The 3-phenylpropyl chain in the target compound introduces lipophilicity, which could affect membrane permeability but may reduce solubility compared to the shorter phenyl group in Compound 31.

Synthesis and Purification :

- Compound 31 was synthesized via reductive amination, a common method for urea derivatives . The target compound might employ similar strategies, though its pyrrolidine-pyridine moiety could require specialized coupling reagents or protecting groups.

If structural data were available, SHELXL or SHELXTL could refine its 3D conformation, aiding in SAR studies .

Biological Activity

1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea is a complex organic compound that has attracted significant attention in various fields of scientific research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a urea moiety linked to a phenylpropyl group, a pyridinyl group, and a pyrrolidinyl group. Its chemical structure can be represented as follows:

Key Structural Features

| Feature | Description |

|---|---|

| Urea Moiety | Facilitates hydrogen bonding and receptor binding. |

| Phenylpropyl Group | Enhances lipophilicity and biological activity. |

| Pyridinyl Group | Contributes to receptor selectivity. |

| Pyrrolidinyl Group | Provides structural rigidity and enhances binding affinity. |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, leading to various downstream biological effects.

Interaction with Enzymes

Research indicates that this compound may act as an enzyme inhibitor, affecting pathways related to inflammation and cancer progression. For instance, studies have shown that it can inhibit certain kinases involved in tumor growth, suggesting potential anticancer properties .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound across different models:

Cytotoxicity Assays

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various human tumor cell lines. A notable study reported IC50 values indicating significant cytotoxicity, comparable to established chemotherapeutic agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In models of inflammation, it has shown the ability to reduce pro-inflammatory cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 1-(3-Phenylpropyl)-3-(1-pyridin-2-yl)pyrrolidine | Moderate cytotoxicity | Lacks urea moiety |

| 1-(3-Phenylpropyl)-3-(1-pyridin-2-yl)carbamate | Lower potency against tumors | Carbamate less effective than urea |

| 1-(3-Phenylpropyl)-3-(1-pyridin-2-yl)thiourea | Similar cytotoxic profile | Thiourea derivatives show varied activity |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 20 µM across different cell lines . The mechanism was attributed to the induction of apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and inflammatory marker levels (e.g., TNF-alpha, IL-6) compared to control groups . This suggests its potential as a therapeutic agent in managing inflammatory conditions.

Q & A

Q. What are the optimized synthetic routes for 1-(3-Phenylpropyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

- Step 1 : Formation of the pyrrolidine derivative via cyclization of appropriate amines or ketones.

- Step 2 : Introduction of the pyridin-2-yl group via nucleophilic substitution or coupling reactions.

- Step 3 : Formation of the urea linkage using isocyanate or carbodiimide-mediated coupling .

Key Optimization Parameters : - Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may require inert atmospheres to prevent decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF is preferred for urea bond formation .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) or base additives (e.g., K₂CO₃) improve coupling efficiency .

Q. How can the three-dimensional conformation of this compound be experimentally validated, and what techniques are critical for structural elucidation?

- Methodological Answer :

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. Use SHELXL for refinement (e.g., 0.8–1.0 Å resolution) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms urea linkage (e.g., NH protons at δ 8.5–9.5 ppm) .

- Computational Modeling : Density Functional Theory (DFT) predicts torsional angles and electrostatic potential surfaces, validated against experimental data .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For example, discrepancies in IC₅₀ values may arise from off-target effects or metabolic instability .

- Structural-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., phenylpropyl chain length, pyridine substitution) to isolate pharmacophoric contributions. Use crystallography to correlate binding modes with activity .

- Pharmacokinetic Profiling : Assess solubility (e.g., shake-flask method) and membrane permeability (Caco-2 assays) to explain in vitro/in vivo disparities .

Q. How does the urea scaffold influence interactions with biological targets, and what computational tools predict binding affinity?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate urea’s hydrogen-bonding with target residues (e.g., TRPV1 or kinase active sites). Use GROMACS or AMBER with explicit solvent models .

- Docking Studies (AutoDock Vina) : Screen against protein databases (PDB IDs: e.g., 3J5Q for TRPV1) to prioritize targets. Focus on π–π stacking between phenylpropyl and aromatic receptor pockets .

- Free Energy Perturbation (FEP) : Quantify binding energy changes upon urea modification (e.g., replacing phenylpropyl with alkyl chains) .

Q. What experimental designs are effective for analyzing metabolic stability and toxicity in preclinical studies?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rat) with LC-MS/MS to identify phase I/II metabolites. Monitor urea hydrolysis to amines as a degradation pathway .

- Toxicity Screening :

- hERG Assay : Patch-clamp electrophysiology to assess cardiac risk.

- Ames Test : Bacterial reverse mutation assay for genotoxicity .

- In Vivo PK/PD : Administer via oral gavage (5–10 mg/kg) in rodent models, with plasma sampling over 24h to calculate AUC and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.